

C116-136 Peptide: A Technical Guide for Modeling the Histone H3 Tail

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Histone H3 (116-136), C116-136

Cat. No.: B13913729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the C116-136 peptide, a conserved fragment of the histone H3 C-terminal tail, as a powerful tool for investigating histone-protein interactions and chromatin biology. This document provides a comprehensive overview of its primary application in studying the interaction with the histone chaperone sNASP, detailed experimental protocols, and quantitative binding data.

Introduction: The Significance of the Histone H3 C-Terminal Tail

The histone H3 tail is a critical hub for post-translational modifications (PTMs) that orchestrate the dynamic landscape of chromatin. While the N-terminal tail has been extensively studied, the C-terminal region also plays a vital role in chromatin function. The C116-136 peptide, with the sequence KRVTIMPKDIQLARRIGERA, represents a key conserved motif within the globular domain of histone H3.^[1] This region is crucial for interactions with various cellular proteins, including histone chaperones that are essential for the proper assembly and disassembly of nucleosomes.^[1] The synthetic C116-136 peptide provides a tractable model system to dissect the molecular mechanisms governing these interactions in a controlled, in vitro setting.

The C116-136 Peptide and its Interaction with sNASP

A primary and well-documented application of the C116-136 peptide is in elucidating the interaction with the histone chaperone sNASP (sperm Nuclear-Associated Protein). sNASP is known to bind to histones H3 and H4, playing a role in the nucleosome assembly pathway.^[2] Studies utilizing the C116-136 peptide have been instrumental in defining the precise binding site and affinity of this interaction.

Quantitative Binding Data

The interaction between the histone H3 C116-136 peptide and the TPR (tetratricopeptide repeat) domain of sNASP has been characterized quantitatively, revealing a high-affinity interaction. This strong binding underscores the biological significance of this specific region of the histone H3 tail in recruiting and engaging with histone chaperones.

Interacting Partners	Technique	Binding Affinity (Kd)	Reference
H3 C116-136 Peptide & sNASP TPR Domain	Isothermal Titration Calorimetry (ITC)	Nanomolar (nM) range	^{[1][3]}

Experimental Protocols

This section provides detailed methodologies for key experiments involving the C116-136 peptide, adapted from established protocols for studying histone peptide-protein interactions.

Peptide Synthesis

Synthetic C116-136 peptide can be produced using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

- **Resin Preparation:** Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid).

- **Amino Acid Coupling:** Sequentially couple Fmoc-protected amino acids corresponding to the C116-136 sequence (KRVTIMPKDIQLARRIRGERA). Each coupling step involves:
 - Fmoc deprotection using a solution of piperidine in dimethylformamide (DMF).
 - Activation of the incoming Fmoc-amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine).
 - Coupling of the activated amino acid to the deprotected N-terminus of the growing peptide chain.
- **Cleavage and Deprotection:** After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Peptide Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the interaction between the C116-136 peptide and a protein of interest, such as sNASP.

Protocol:

- **Peptide Immobilization:**
 - Synthesize the C116-136 peptide with a biotin tag at the N- or C-terminus.
 - Incubate the biotinylated peptide with streptavidin-coated magnetic beads to immobilize the peptide.
 - Wash the beads to remove any unbound peptide.

- Protein Binding:
 - Prepare a cell lysate or a solution containing the purified protein of interest (e.g., recombinant sNASP).
 - Incubate the protein solution with the peptide-coated beads. Include a control with beads coated with a scrambled peptide sequence.
 - Allow the binding to occur at 4°C with gentle rotation.
- Washing: Wash the beads several times with a suitable buffer (e.g., PBS with a low concentration of non-ionic detergent) to remove non-specific binders.
- Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to quantitatively measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between the C116-136 peptide and a binding partner.^{[4][5][6]}

Protocol:

- Sample Preparation:
 - Prepare solutions of the C116-136 peptide and the purified protein partner (e.g., sNASP TPR domain) in the same dialysis buffer to minimize heat of dilution effects.
 - Accurately determine the concentrations of both the peptide and the protein.
- ITC Experiment:
 - Load the protein solution into the sample cell of the calorimeter.

- Load the peptide solution into the injection syringe.
- Perform a series of injections of the peptide into the protein solution while monitoring the heat change.
- Data Analysis:
 - Integrate the heat change peaks for each injection.
 - Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the K_d , n , and ΔH .
 - Calculate the change in entropy (ΔS) from the Gibbs free energy equation ($\Delta G = \Delta H - T\Delta S = -RT\ln(1/K_d)$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the interaction between the C116-136 peptide and its binding partner at an atomic level.^{[7][8][9]} Chemical shift perturbation (CSP) mapping is a common NMR technique used for this purpose.

Protocol:

- Sample Preparation:
 - Produce an isotopically labeled (e.g., ^{15}N -labeled) version of the protein of interest (e.g., sNASP TPR domain).
 - Prepare a concentrated solution of the unlabeled C116-136 peptide.
- NMR Data Acquisition:
 - Acquire a baseline ^1H - ^{15}N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the ^{15}N -labeled protein.
 - Titrate the unlabeled C116-136 peptide into the protein sample in a stepwise manner.
 - Acquire a ^1H - ^{15}N HSQC spectrum after each addition of the peptide.

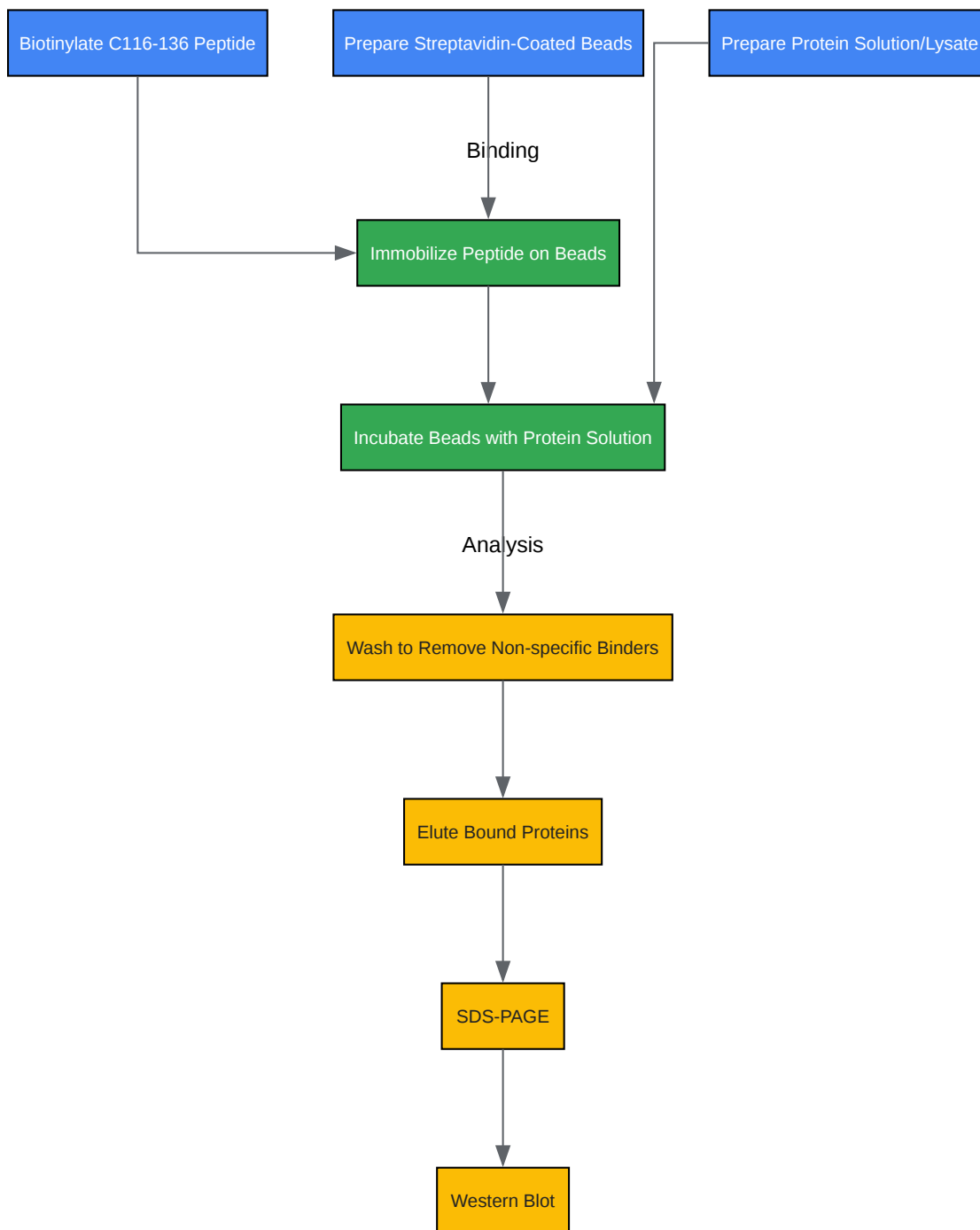
- Data Analysis:
 - Overlay the series of HSQC spectra.
 - Identify the amino acid residues in the protein that show significant chemical shift changes upon peptide binding.
 - Map these perturbed residues onto the three-dimensional structure of the protein to identify the peptide binding site.

Visualizations

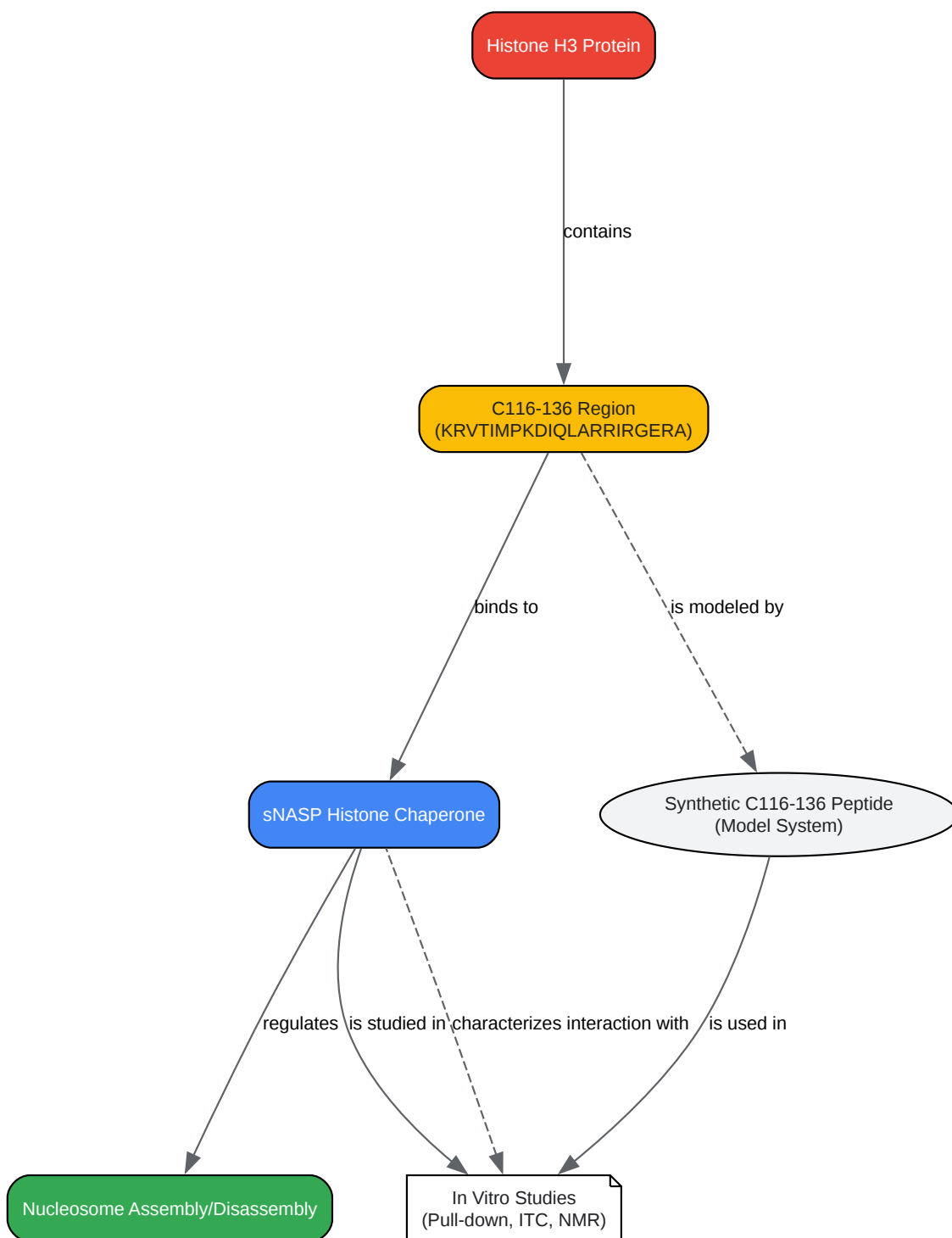
Experimental Workflow for a Peptide Pull-Down Assay

Peptide Pull-Down Assay Workflow

Preparation



C116-136 Peptide in sNASP Interaction Studies

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. CIPSM - sNASP and ASF1A function through both competitive and compatible modes of histone binding [cipism.de]
- 3. The histone chaperone sNASP binds a conserved peptide motif within the globular core of histone H3 through its TPR repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of histone-binding partners by peptide pull-downs and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Solid-state NMR ¹³C, ¹⁵N assignments of human histone H3 in the nucleosome core particle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone H3 core domain in chromatin with different DNA linker lengths studied by ¹H-Detected solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [C116-136 Peptide: A Technical Guide for Modeling the Histone H3 Tail]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13913729#c116-136-peptide-as-a-model-for-histone-h3-tail-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com